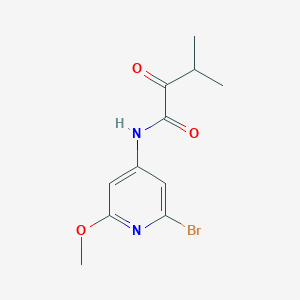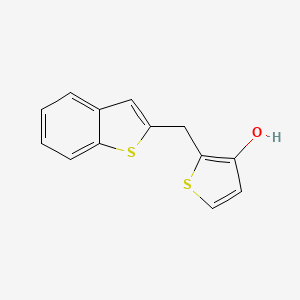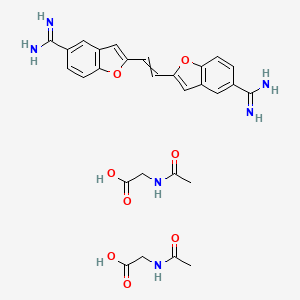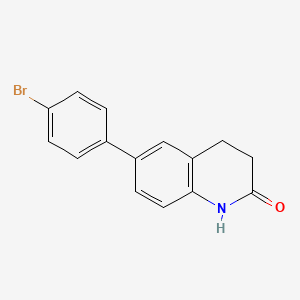
4-(Azetidin-3-yloxymethyl)-2-cyclopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yloxymethyl)-2-cyclopropylpyridine is a heterocyclic compound that features both azetidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxymethyl)-2-cyclopropylpyridine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The cyclopropylpyridine moiety can be introduced via a Suzuki–Miyaura cross-coupling reaction using the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxymethyl)-2-cyclopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-(Azetidin-3-yloxymethyl)-2-cyclopropylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxymethyl)-2-cyclopropylpyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and pyridine rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds share the azetidine ring but differ in their substituents and overall structure.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds contain a pyridine ring and have been studied for their anti-tubercular activity.
Uniqueness
4-(Azetidin-3-yloxymethyl)-2-cyclopropylpyridine is unique due to the combination of the azetidine and cyclopropylpyridine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-2-cyclopropylpyridine |
InChI |
InChI=1S/C12H16N2O/c1-2-10(1)12-5-9(3-4-14-12)8-15-11-6-13-7-11/h3-5,10-11,13H,1-2,6-8H2 |
InChI Key |
ZRRIKXDHRSOJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)COC3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13868250.png)

![2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13868265.png)
![1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate](/img/structure/B13868282.png)
![2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile](/img/structure/B13868288.png)
![Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868297.png)
![2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13868303.png)
![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)




